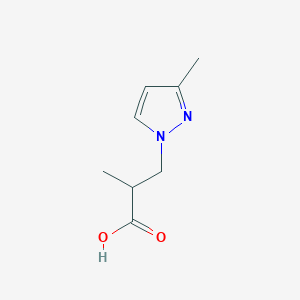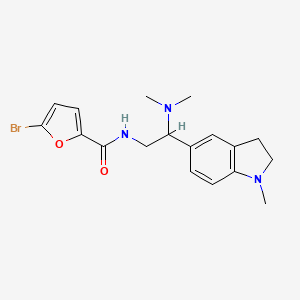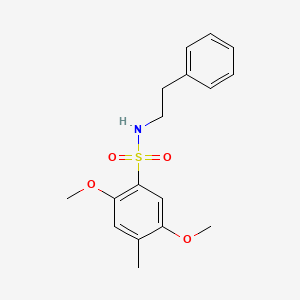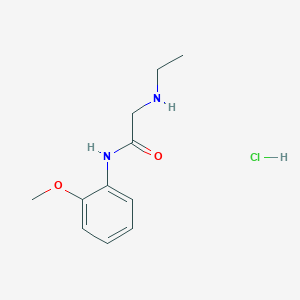
2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid, also known as MMPPA, is a versatile organic compound that has a wide range of applications in the scientific research community. It is a structural analog of the neurotransmitter glutamate and has been studied for its potential therapeutic uses. MMPPA has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for use in laboratory experiments.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid involves the reaction of 3-methylpyrazole with ethyl acetoacetate followed by hydrolysis and decarboxylation.
Starting Materials
3-methylpyrazole, ethyl acetoacetate, sodium hydroxide, hydrochloric acid, water, ethyl acetate
Reaction
Step 1: Dissolve 3-methylpyrazole in ethyl acetate and add ethyl acetoacetate. Stir the mixture at room temperature for 24 hours., Step 2: Add sodium hydroxide to the reaction mixture and stir for 30 minutes., Step 3: Acidify the mixture with hydrochloric acid and extract with ethyl acetate., Step 4: Wash the organic layer with water and dry over anhydrous sodium sulfate., Step 5: Concentrate the solution and purify the product by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid has a wide range of applications in the scientific research community. It has been studied for its potential therapeutic uses, including as an anticonvulsant, an antidepressant, and an anxiolytic. 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid has also been studied for its potential as an anti-inflammatory and anti-cancer agent. Additionally, 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid has been studied as a potential treatment for neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.
Mecanismo De Acción
2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid has been found to act through a variety of mechanisms, including modulation of glutamate and GABA receptors, modulation of calcium channels, and modulation of other neurotransmitter receptors. 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid has also been found to act as a positive allosteric modulator of the AMPA receptor, a glutamate receptor involved in synaptic plasticity. Additionally, 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid has been found to act as an agonist of the serotonin 5-HT1A receptor, a receptor involved in the regulation of mood and anxiety.
Efectos Bioquímicos Y Fisiológicos
2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid has been found to have a variety of biochemical and physiological effects. It has been found to reduce levels of glutamate, an excitatory neurotransmitter, in the brain. 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid has also been found to increase levels of the inhibitory neurotransmitter GABA, resulting in a decrease in excitatory activity in the brain. Additionally, 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid has been found to reduce levels of the pro-inflammatory cytokine TNF-α, resulting in an anti-inflammatory effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid has several advantages and limitations for use in laboratory experiments. One advantage is that 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid is a relatively inexpensive compound, making it cost-effective for use in experiments. Additionally, 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid has been found to be relatively stable, making it suitable for use in long-term experiments. One limitation of 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid is that it is not water-soluble, making it difficult to use in experiments involving water-based solutions.
Direcciones Futuras
The potential future directions for 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid research are numerous. One potential direction is to further investigate the effects of 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid on neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Additionally, further research could be conducted to investigate the effects of 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid on other neurological disorders, such as depression, anxiety, and schizophrenia. Another potential direction is to investigate the effects of 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid on inflammation and cancer. Finally, further research could be conducted to investigate the potential therapeutic uses of 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid, such as in the treatment of epilepsy and other neurological disorders.
Propiedades
IUPAC Name |
2-methyl-3-(3-methylpyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6(8(11)12)5-10-4-3-7(2)9-10/h3-4,6H,5H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJKQIWTIXNRAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methyl-6-oxaspiro[3.4]octan-2-one](/img/structure/B2912127.png)
![2-(benzo[d]oxazol-2-ylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2912130.png)

![N1-cyclopentyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2912133.png)
![7-(4-(3-fluorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2912134.png)
![3-(1,2,3-Benzothiadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2912137.png)
![5,7-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2912139.png)
![5-{[(3-Bromophenyl)sulfanyl]methyl}-1,3-dioxane](/img/structure/B2912140.png)
![2-(2,4-Dichlorophenoxy)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2912141.png)


![[2-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2912147.png)